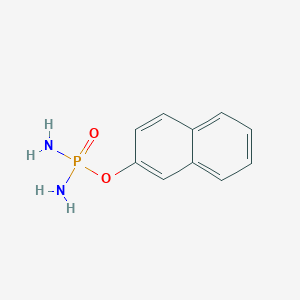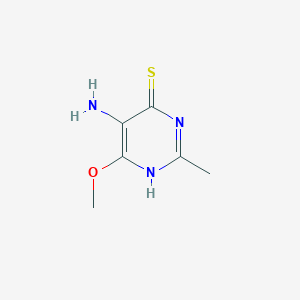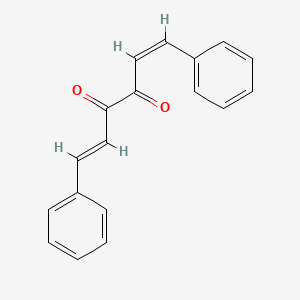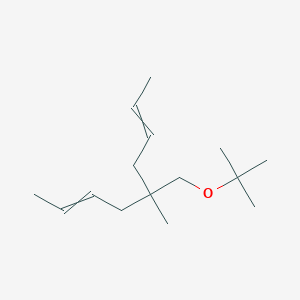![molecular formula C13H15Cl2NO2 B14489386 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- CAS No. 64976-97-2](/img/structure/B14489386.png)
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- is a compound of significant interest in the fields of chemistry and medicine. This compound is known for its unique structure, which includes a propenoic acid moiety and a bis(2-chloroethyl)amino group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- typically involves the reaction of 2-chloroethylamine with a phenyl derivative, followed by the introduction of the propenoic acid moiety. The reaction conditions often require the use of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for efficiency and cost-effectiveness, with considerations for the safe handling and disposal of hazardous reagents, such as 2-chloroethylamine.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar structure and mechanism of action.
Cyclophosphamide: A widely used alkylating agent with a different chemical structure but similar therapeutic applications.
Uniqueness
2-Propenoic acid, 3-[2-[bis(2-chloroethyl)amino]phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with DNA makes it a valuable compound for research and therapeutic applications.
Propiedades
Número CAS |
64976-97-2 |
|---|---|
Fórmula molecular |
C13H15Cl2NO2 |
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
(Z)-3-[2-[bis(2-chloroethyl)amino]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15Cl2NO2/c14-7-9-16(10-8-15)12-4-2-1-3-11(12)5-6-13(17)18/h1-6H,7-10H2,(H,17,18)/b6-5- |
Clave InChI |
UIDZRHZSGQXZDV-WAYWQWQTSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C\C(=O)O)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2H-Naphth[2,3-f]isoindole-2-propanaminium, 4,11-diamino-1,3,5,10-tetrahydro-N,N,N-trimethyl-1,3,5,10-tetraoxo-, methyl sulfate](/img/structure/B14489333.png)
![(4-{3-[(2-Chloroethyl)sulfanyl]propanamido}phenyl)arsonic acid](/img/structure/B14489337.png)



![Methyl bis[(pyrrolidine-1-carbothioyl)sulfanyl]acetate](/img/structure/B14489364.png)
![Methyl 2-[(propan-2-yl)oxy]prop-2-enoate](/img/structure/B14489375.png)
![4,4'-[(9R)-9,10-Dihydro-9,10-ethanoanthracene-1,5-diyl]di(butan-1-ol)](/img/structure/B14489378.png)
![Bicyclo[2.2.1]hept-2-EN-1-OL](/img/structure/B14489380.png)

![Spiro[6.6]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14489393.png)
